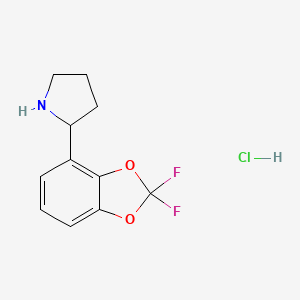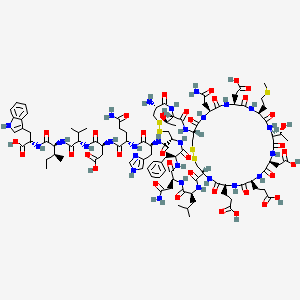![molecular formula C42H66FeO2P2 B13384654 (R)-(-)-1-[(SP)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13384654.png)
(R)-(-)-1-[(SP)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J007-2 involves the reaction of ferrocene with phosphine ligands. The process typically includes the following steps:
Formation of the ferrocene backbone: Ferrocene is reacted with phosphine ligands to form the initial complex.
Introduction of chiral centers: Chiral phosphine ligands are introduced to create the desired enantioselective properties.
Industrial Production Methods
Industrial production of Josiphos SL-J007-2 involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the ligand meets the stringent requirements for use in asymmetric catalysis .
化学反応の分析
Types of Reactions
Josiphos SL-J007-2 undergoes various types of reactions, including:
Hydrogenation: Catalyzes the hydrogenation of C=N, C=C, and C=O bonds.
Substitution: Involved in catalyzed allylic substitution reactions.
Hydrocarboxylation: Facilitates the addition of carboxyl groups to substrates.
Michael Addition: Catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Common reagents used with Josiphos SL-J007-2 include:
Hydrogen gas: For hydrogenation reactions.
Palladium or rhodium catalysts: For substitution and addition reactions.
Solvents: Such as toluene or dichloromethane, depending on the specific reaction.
Major Products
The major products formed from reactions involving Josiphos SL-J007-2 are typically enantiomerically pure compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
科学的研究の応用
Josiphos SL-J007-2 is extensively used in scientific research, particularly in the field of asymmetric catalysis. Its applications include:
Chemistry: Used in the synthesis of enantiomerically pure compounds, which are crucial for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Facilitates the synthesis of biologically active molecules, aiding in the study of biochemical pathways and drug development.
Medicine: Used in the production of pharmaceuticals, where enantioselectivity is essential for the efficacy and safety of drugs.
Industry: Applied in the synthesis of agrochemicals and fine chemicals, where precise control over stereochemistry is required
作用機序
The mechanism of action of Josiphos SL-J007-2 involves its role as a chiral ligand in catalytic reactions. It coordinates with metal centers, such as palladium or rhodium, to form active catalytic complexes. These complexes facilitate the enantioselective transformation of substrates by providing a chiral environment that favors the formation of one enantiomer over the other .
類似化合物との比較
Similar Compounds
Josiphos SL-J007-2 can be compared with other Josiphos ligands, such as:
- Josiphos SL-J216-2
- Josiphos SL-J013-1
- Josiphos SL-J011-2
- Josiphos SL-J013-2 .
Uniqueness
Josiphos SL-J007-2 is unique due to its specific chiral phosphine ligands, which provide high levels of enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in various scientific and industrial applications .
特性
分子式 |
C42H66FeO2P2 |
|---|---|
分子量 |
720.8 g/mol |
IUPAC名 |
1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-dicyclohexylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C37H56O2P2.C5H10.Fe/c1-25-21-32(22-26(2)36(25)38-6)41(33-23-27(3)37(39-7)28(4)24-33)35-20-14-19-34(35)29(5)40(30-15-10-8-11-16-30)31-17-12-9-13-18-31;1-2-4-5-3-1;/h21-24,29-31,34-35H,8-20H2,1-7H3;1-5H2; |
InChIキー |
KBTRXGJMLCCSLF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.C1CCCC1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[3-[Tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B13384575.png)
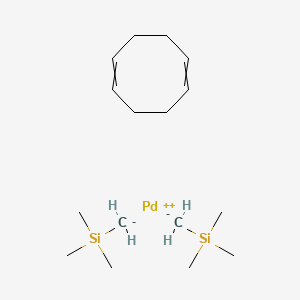
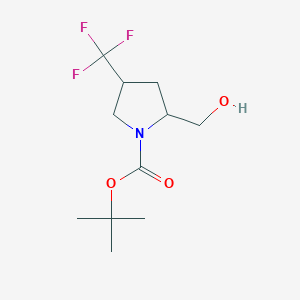
![4-[[1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B13384594.png)
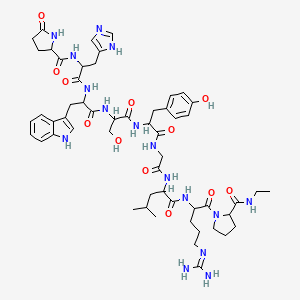
![(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13384608.png)
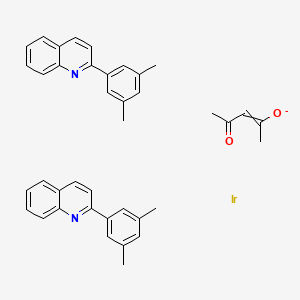
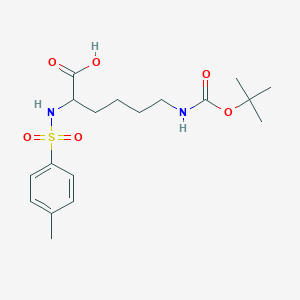
![1-(10,10-Dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)propan-1-one](/img/structure/B13384622.png)
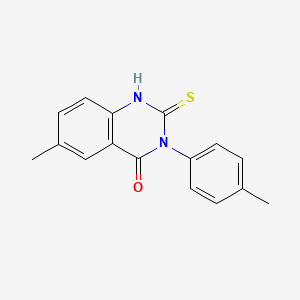
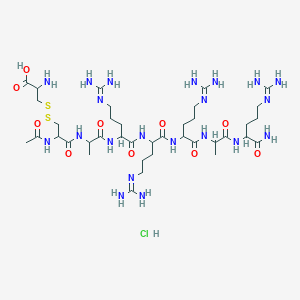
![1-[3-(3,4-Dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B13384637.png)
